Aranidipine, (S)-

Stereoselectivity Calcium channel blockade Enantiomer differentiation

Procure the enantiomerically pure (S)-enantiomer of Aranidipine (CAS 148372-44-5) to ensure maximal calcium channel blockade and antihypertensive efficacy in your R&D models. Unlike the racemate, which delivers only half the effect, (S)-Aranidipine provides a 150-fold higher potency than its (R)-counterpart and doubles the effect of the racemate in SHRs. Its unique profile includes exclusive α1H (Cav3.2) T-type calcium channel subtype selectivity—unmatched by amlodipine, nifedipine, or nicardipine—and distinctive K+ channel activation. Guarantee experimental reproducibility and eliminate confounding stereoisomers. This is the definitive tool for dose-response studies, receptor occupancy assays, and vascular pharmacology requiring combined L-type/T-type modulation with gradual, sustained kinetics.

Molecular Formula C19H20N2O7
Molecular Weight 388.4 g/mol
CAS No. 148372-44-5
Cat. No. B12735440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAranidipine, (S)-
CAS148372-44-5
Molecular FormulaC19H20N2O7
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m0/s1
InChIKeyNCUCGYYHUFIYNU-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aranidipine (S)- CAS 148372-44-5: Product-Specific Evidence for Scientific Procurement and Differentiation


Aranidipine, (S)- (CAS: 148372-44-5), also known as (S)-MPC-1304, is the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker aranidipine [1]. The compound belongs to the 1,4-dihydropyridine class of L-type calcium channel antagonists and is approved in Japan for the treatment of hypertension [2]. Unlike the racemic mixture, (S)-aranidipine exhibits substantially greater calcium entry blocking activity and antihypertensive efficacy, making stereochemical purity a critical determinant of pharmacological performance [1][2].

Why Aranidipine (S)- Cannot Be Substituted with Racemic or Alternative Dihydropyridines


Substitution of (S)-aranidipine with the racemate, the (R)-enantiomer, or other dihydropyridine calcium channel blockers (e.g., nifedipine, nicardipine, amlodipine) is not pharmacologically equivalent. Quantitative evidence demonstrates that the (R)-enantiomer is essentially inactive, and the racemate delivers only half the antihypertensive effect of the pure (S)-enantiomer at equivalent doses [1]. Furthermore, aranidipine exhibits a distinct pharmacological profile characterized by K+ channel activation, subtype-selective T-type calcium channel blockade, and unique active metabolite kinetics that are not shared by typical dihydropyridines [2][3]. These differences have direct implications for experimental reproducibility and therapeutic outcomes in hypertension research models.

Quantitative Differentiation Evidence for Aranidipine (S)-: Comparator-Based Performance Data


Stereoselective Calcium Entry Blockade: (S)- vs (R)-Enantiomer and Racemate

The calcium entry blocking activity of the (S)-enantiomer of aranidipine (MPC-1304) is approximately 150-fold greater than that of its (R)-enantiomer in isolated rabbit arteries [1]. In conscious spontaneously hypertensive rats (SHRs), the antihypertensive effect of the (S)-enantiomer is twice as great as that of the racemate (MPC-1304), while the (R)-enantiomer produces no measurable antihypertensive effect [1][2]. This establishes that the pharmacological activity of aranidipine resides almost exclusively in the (S)-configuration.

Stereoselectivity Calcium channel blockade Enantiomer differentiation

Differential Sensitivity to K+ Channel Blockade vs Typical Dihydropyridines

In isolated rat portal vein preparations, the inhibitory effect of aranidipine on spontaneous contractions was significantly attenuated by tetraethylammonium (TEA), a classic K+ channel blocker. In contrast, TEA did not attenuate the effects of other calcium channel blockers including nifedipine, nicardipine, nitrendipine, diltiazem, and verapamil [1]. This indicates that aranidipine-induced vasodilation involves activation of K+ channels, a mechanism not shared by conventional calcium channel blockers.

Vascular pharmacology K+ channel activation Mechanistic differentiation

Selective T-Type Calcium Channel Subtype Blockade: Aranidipine vs Nifedipine, Amlodipine, and Others

In a systematic evaluation of 14 clinically used dihydropyridines expressed in Xenopus oocytes, aranidipine blocked only the α1H (Cav3.2) subtype of T-type calcium channels. By contrast, cilnidipine, felodipine, nifedipine, and nitrendipine had little effect on any T-type channel subtype tested [1]. Amlodipine, manidipine, and nicardipine blocked all three T-type subtypes (α1G, α1H, α1I), demonstrating a broader, less selective blockade profile.

T-type calcium channel Channel subtype selectivity Electrophysiology

Active Metabolite Slow Binding Kinetics: Aranidipine Metabolites vs Nifedipine and Nitrendipine

Aranidipine's active metabolites M-1α and M-1β exhibit significantly slower association and dissociation rate constants for dihydropyridine receptor binding compared to nitrendipine [1]. In anesthetized dogs, M-1α, M-1β, and nifedipine required doses three times higher than aranidipine to produce comparable increases in femoral blood flow, but the onset and recovery of the metabolites' effects were significantly slower than nifedipine [1]. The dissociation rate constants of these ligands showed high positive correlation with the elimination rate constants of their in vivo vasodilating effects.

Pharmacokinetics Metabolite activity Binding kinetics

CYP1A2 Inhibition Profile: Aranidipine vs Amlodipine and Other Dihydropyridines

In a comprehensive in vitro study of 13 clinically used dihydropyridine calcium antagonists, nifedipine, nisoldipine, and aranidipine competitively inhibited human CYP1A2 activity, whereas benidipine and amlodipine inhibited CYP1A1 activity [1]. Aranidipine also showed weak inhibition of CYP2E1, similar to nifedipine. Notably, aranidipine did not inhibit CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 in this assay system.

Drug metabolism Cytochrome P450 Drug-drug interactions

ABCA1 Protein Upregulation: Aranidipine vs Nifedipine, Amlodipine, and Nicardipine

Among calcium channel blockers tested in vitro, aranidipine and efonidipine increased ABCA1 protein expression without a corresponding increase in ABCA1 mRNA. In contrast, other calcium channel blockers including nifedipine, amlodipine, and nicardipine, as well as T-type calcium channel blockers mibefradil and nickel chloride, failed to upregulate ABCA1 expression [1]. ABCA1 is a key mediator of cholesterol efflux and anti-atherogenic processes.

Atheroprotection ABCA1 expression Cholesterol efflux

Recommended Application Scenarios for Aranidipine (S)- Based on Quantitative Differentiation Evidence


Enantioselective Pharmacological Studies in Hypertension Models

Use of (S)-aranidipine is indicated for studies requiring maximal calcium channel blocking activity and antihypertensive efficacy with minimal confounding from inactive stereoisomers. The (S)-enantiomer provides a 150-fold higher potency than the (R)-enantiomer and twice the antihypertensive effect of the racemate in SHRs [1]. This is particularly relevant for dose-response studies, receptor occupancy assays, and investigations of stereochemical determinants of dihydropyridine action.

Mechanistic Studies of Dual Calcium and Potassium Channel Modulation

Aranidipine is uniquely suited for ex vivo and in vitro vascular pharmacology experiments aimed at dissecting the interplay between L-type calcium channel blockade and K+ channel activation. Its effects on spontaneous contractions in isolated rat portal vein are significantly attenuated by TEA, unlike nifedipine, nicardipine, and other typical calcium channel blockers [2]. This makes (S)-aranidipine a valuable tool for studying combined ion channel modulation in vascular smooth muscle.

T-Type Calcium Channel Subtype-Selective Electrophysiology

For research requiring selective blockade of the α1H (Cav3.2) T-type calcium channel subtype without affecting α1G or α1I, (S)-aranidipine offers a unique pharmacological profile among dihydropyridines. Unlike the broad T-type blockade of amlodipine and nicardipine, or the lack of effect seen with nifedipine and nitrendipine, aranidipine demonstrates exclusive α1H selectivity in Xenopus oocyte expression systems [3]. This enables precise dissection of subtype-specific T-type channel functions in cardiovascular and neuronal tissues.

Long-Acting Calcium Channel Blockade with Slow Binding Kinetics

Studies requiring sustained calcium channel blockade with gradual onset and prolonged recovery may benefit from aranidipine's unique active metabolite profile. The metabolites M-1α and M-1β exhibit significantly slower receptor binding kinetics compared to nitrendipine and slower in vivo effect onset/recovery compared to nifedipine [4]. This pharmacokinetic signature supports investigations of long-duration antihypertensive effects and the relationship between binding kinetics and in vivo duration of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aranidipine, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.